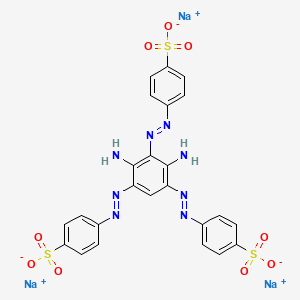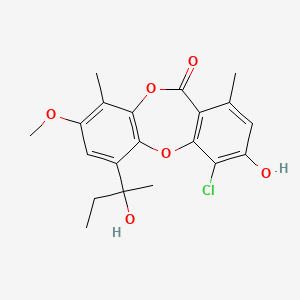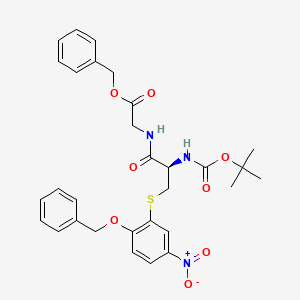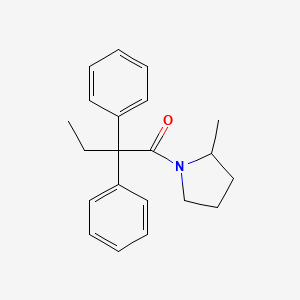
1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,2-diphenylbutanoyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-diphenylbutyric acid with 2-methylpyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine can be compared with other similar compounds, such as:
4-Bromo-2,2-diphenylbutyric acid: Similar in structure but with a bromine substituent, which may alter its reactivity and biological activity.
2,2-Diphenylbutyric acid: Lacks the pyrrolidine ring, making it less complex and potentially less versatile in its applications.
2-Methylpyrrolidine: The pyrrolidine ring without the diphenylbutanoyl group, which may have different chemical and biological properties.
The uniqueness of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine lies in its combined structural features, which confer specific reactivity and potential biological activities not observed in the simpler analogs.
特性
CAS番号 |
34067-03-3 |
|---|---|
分子式 |
C21H25NO |
分子量 |
307.4 g/mol |
IUPAC名 |
1-(2-methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one |
InChI |
InChI=1S/C21H25NO/c1-3-21(18-12-6-4-7-13-18,19-14-8-5-9-15-19)20(23)22-16-10-11-17(22)2/h4-9,12-15,17H,3,10-11,16H2,1-2H3 |
InChIキー |
DWIZRPDYYVIEIV-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCC3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


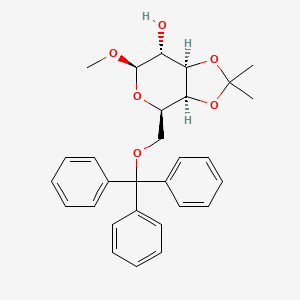
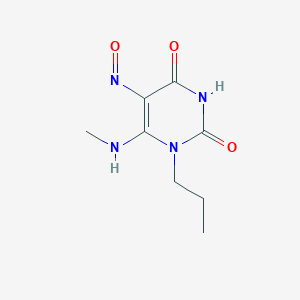
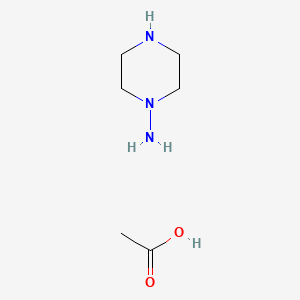
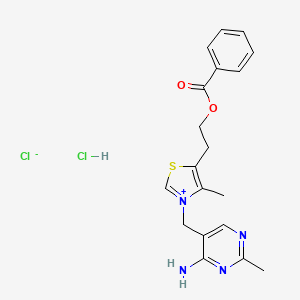
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
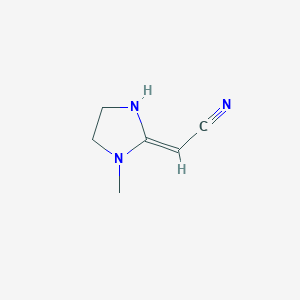
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
